molecular formula C13H18O3S B326708 2-[(4-Methylphenyl)sulfonyl]cyclohexanol

2-[(4-Methylphenyl)sulfonyl]cyclohexanol

Cat. No.: B326708
M. Wt: 254.35 g/mol
InChI Key: MIOXMWIYZBERPS-CHWSQXEVSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete designation being (1R,2R)-2-(4-methylphenyl)sulfonylcyclohexan-1-ol. This nomenclature clearly indicates the presence of two defined stereogenic centers at positions 1 and 2 of the cyclohexane ring, both exhibiting R configuration according to Cahn-Ingold-Prelog priority rules. The stereochemical assignment reflects the spatial arrangement of substituents around each asymmetric carbon atom, with the hydroxyl group occupying position 1 and the para-methylphenylsulfonyl moiety attached to position 2 of the cyclohexane framework.

The stereochemical complexity of this compound arises from the presence of multiple chiral centers that significantly influence its three-dimensional molecular architecture. The R,R configuration represents one of four possible stereoisomeric forms, indicating that both the carbon bearing the hydroxyl group and the carbon bearing the sulfonyl substituent adopt the same absolute configuration. This stereochemical arrangement has profound implications for the compound's physical properties, biological activity, and crystallographic behavior, as the spatial positioning of functional groups determines intermolecular interactions and molecular packing patterns.

Database records indicate that this compound is assigned Chemical Abstracts Service registry number 21856-53-1, providing a unique identifier for this specific stereoisomeric form. The systematic name is complemented by various synonyms including the simplified designation this compound and the research identifier AN-056/25013029, which are commonly employed in chemical literature and commercial databases. The consistent reporting of the (1R,2R) stereochemical descriptor across multiple authoritative sources confirms the established absolute configuration of this compound.

Molecular Formula and Weight Analysis

The molecular composition of this compound is definitively established as C13H18O3S, representing a molecular weight of 254.35 grams per mole. This formula reflects the presence of thirteen carbon atoms, eighteen hydrogen atoms, three oxygen atoms, and one sulfur atom, organized into a complex molecular architecture that combines aliphatic and aromatic structural elements. The molecular weight calculation is based on standard atomic masses and has been consistently reported across multiple chemical databases and reference sources.

Detailed elemental analysis reveals that carbon comprises approximately 61.4 percent of the molecular mass, while hydrogen accounts for 7.1 percent, oxygen contributes 18.9 percent, and sulfur represents 12.6 percent of the total molecular weight. This elemental distribution is characteristic of organosulfur compounds containing both aliphatic cyclohexane rings and aromatic benzene systems. The relatively high carbon content reflects the presence of both the six-membered cyclohexane ring and the substituted benzene ring, while the sulfur and oxygen content indicates the sulfonyl functional group that serves as the primary connecting element between these structural units.

Molecular Parameter Value Units
Molecular Formula C13H18O3S -
Molecular Weight 254.35 g/mol
Carbon Content 61.4 %
Hydrogen Content 7.1 %
Oxygen Content 18.9 %
Sulfur Content 12.6 %

The structural formula can be represented using Simplified Molecular Input Line Entry System notation as CC1=CC=C(C=C1)S(=O)(=O)[C@@H]2CCCC[C@H]2O, which explicitly shows the stereochemical configuration and connectivity pattern. This representation clearly demonstrates the para-substitution pattern on the benzene ring, the presence of the sulfonyl group with its characteristic double-bonded oxygen atoms, and the stereochemical relationships within the cyclohexane ring system. The International Chemical Identifier string provides an additional standardized representation that facilitates database searches and structural comparisons across different chemical information systems.

X-ray Crystallographic Studies of Sulfonyl-Cyclohexanol Systems

X-ray crystallographic analysis represents the definitive method for determining atomic positions and molecular conformations in sulfonyl-cyclohexanol systems, providing unprecedented insight into bond lengths, bond angles, and intermolecular interactions. Recent crystallographic studies of related compounds have revealed characteristic structural features that are likely applicable to this compound, including specific torsion angles, hydrogen bonding patterns, and crystal packing arrangements. The crystallographic analysis of similar sulfonyl-containing cyclohexanol derivatives has demonstrated the importance of temperature-dependent measurements, as structural parameters can vary significantly between room temperature and low-temperature data collection conditions.

Modern crystallographic techniques employ synchrotron radiation and advanced detector systems to achieve high-resolution structural determinations with typical bond length accuracies of 0.001 to 0.003 Angstroms. Single crystal diffraction experiments require careful sample preparation, including the growth of high-quality crystals with dimensions typically exceeding 0.1 millimeters in all directions. The mounting procedure involves securing the crystal in a controlled atmosphere to prevent decomposition or phase transitions during data collection, often utilizing cryoprotectant solutions when low-temperature measurements are necessary.

Crystallographic disorder represents a significant consideration in sulfonyl-cyclohexanol systems, as evidenced by studies of related compounds that exhibit positional disorder of hydroxyl groups and conformational flexibility of the cyclohexane ring. Temperature-dependent structural studies have revealed that crystallographic occupancies can vary between individual crystals from the same batch, with typical variations ranging from 2 to 4 percent in disordered positions. The refinement of crystallographic models requires careful consideration of disorder modeling, particularly for hydroxyl groups that may adopt multiple orientations within the crystal lattice.

Crystallographic Parameter Typical Range Significance
Crystal Size >0.1 mm Data quality threshold
Resolution 0.8-1.0 Å Atomic detail level
Bond Length Accuracy 0.001-0.003 Å Precision measure
Disorder Occupancy Variation 2-4% Structural flexibility

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the solution-phase conformational behavior of this compound, complementing crystallographic studies with dynamic structural insights. The cyclohexane ring system in this compound can adopt multiple conformational states, with the chair conformation representing the most thermodynamically favorable arrangement due to minimized steric interactions and optimized bond angles. Carbon-13 cross-polarization magic-angle spinning solid-state nuclear magnetic resonance techniques have proven particularly valuable for investigating conformational dynamics and identifying rapid rotational motions within the molecular framework.

The conformational analysis of cyclohexane rings reveals that the chair conformation minimizes both angle strain and torsional strain, resulting in bond angles very close to the ideal tetrahedral value of 109.5 degrees. In the context of this compound, the bulky para-methylphenylsulfonyl substituent preferentially occupies an equatorial position to minimize 1,3-diaxial interactions that would destabilize an axial arrangement. This conformational preference significantly influences the overall molecular geometry and affects the spatial relationships between functional groups.

Advanced nuclear magnetic resonance techniques can detect rapid rotational motions of substituent groups, particularly methyl groups and other relatively small substituents that exhibit rotational freedom around single bonds. The para-methyl group on the phenyl ring typically exhibits rapid rotation at room temperature, resulting in averaged nuclear magnetic resonance signals that reflect the time-averaged molecular environment. Temperature-dependent nuclear magnetic resonance studies can provide activation energies for conformational interconversion processes and identify the presence of multiple conformational states in solution.

Solid-state nuclear magnetic resonance spectroscopy offers unique advantages for conformational analysis by eliminating solvent effects and providing direct information about molecular conformations in the crystalline state. Cross-polarization techniques enhance the sensitivity for carbon-13 detection while magic-angle spinning removes anisotropic interactions that broaden resonance lines in static samples. These experimental approaches enable the quantitative analysis of conformational distributions and the identification of dynamic processes occurring on various timescales.

Computational Modeling of Torsional Strain Effects

Computational chemistry approaches provide essential theoretical frameworks for understanding torsional strain effects in this compound, particularly regarding the conformational preferences of the cyclohexane ring system and the rotational barriers associated with the para-methylphenylsulfonyl substituent. Density functional theory calculations using basis sets such as 6-31G(d,p) enable accurate prediction of molecular geometries, relative energies of different conformers, and vibrational frequencies that can be compared with experimental spectroscopic data. These computational methods are particularly valuable for exploring conformational energy surfaces and identifying transition states for conformational interconversion processes.

The cyclohexane ring in this compound can adopt various conformations including chair, boat, twist-boat, and half-chair arrangements, each characterized by distinct energy levels and geometric parameters. Computational analysis reveals that the chair conformation is typically 6-7 kilocalories per mole more stable than boat conformations, primarily due to the elimination of eclipsing interactions between adjacent hydrogen atoms. The presence of bulky substituents such as the para-methylphenylsulfonyl group further stabilizes the chair conformation by adopting equatorial positions that minimize steric repulsion.

Torsional strain calculations focus on the rotational barriers around key bonds, particularly the carbon-sulfur bond connecting the cyclohexane ring to the sulfonyl group and the sulfur-carbon bond linking the sulfonyl group to the aromatic ring. These rotational profiles typically exhibit multiple minima corresponding to staggered conformations and maxima associated with eclipsed arrangements. The magnitude of these barriers influences the conformational dynamics and affects the nuclear magnetic resonance spectroscopic behavior of the compound.

Conformational Parameter Energy Range Structural Implications
Chair-Boat Energy Difference 6-7 kcal/mol Chair strongly preferred
Carbon-Sulfur Rotation Barrier 3-5 kcal/mol Moderate rotational freedom
Aromatic Ring Rotation 1-2 kcal/mol Relatively free rotation
Equatorial-Axial Preference 2-4 kcal/mol Strong equatorial preference

Advanced computational approaches including molecular dynamics simulations provide time-dependent information about conformational fluctuations and thermal motions that complement static energy calculations. These simulations can model the effects of temperature on conformational populations and provide insights into the mechanisms of conformational interconversion. The integration of computational predictions with experimental data from nuclear magnetic resonance spectroscopy and X-ray crystallography creates a comprehensive understanding of the structural and dynamic properties of this compound.

Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

(1R,2R)-2-(4-methylphenyl)sulfonylcyclohexan-1-ol

InChI

InChI=1S/C13H18O3S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3/t12-,13-/m1/s1

InChI Key

MIOXMWIYZBERPS-CHWSQXEVSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Sulfonyl vs. Sulfinyl and Substituent Variations

a. 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one (CAS: N/A)

  • Key Differences: The sulfinyl group (-SO-) replaces the sulfonyl (-SO₂-), reducing oxidation state and electron-withdrawing capacity. Stereochemistry: The sulfinyl group introduces chirality at sulfur, resulting in diastereomers (3:1 ratio), as confirmed by NMR . In contrast, the sulfonyl group in the target compound lacks such stereogenic centers due to its tetrahedral symmetry.
  • Conformational Analysis: The cyclohexanone ring adopts a distorted chair conformation (q₃ = 0.499 Å), influenced by the sulfinyl group’s steric and electronic effects . The target compound’s cyclohexanol ring likely exhibits similar distortion, but the hydroxyl group may enhance intermolecular hydrogen bonding.

b. 2-(p-Tolylsulfonyl)-4-t-Butylcyclohexanol

  • Ester derivatives of this compound (e.g., acetate or benzoate) show enhanced stability in elimination reactions, suggesting that the target compound’s hydroxyl group could be similarly functionalized for tailored reactivity .

c. 4-Methylcyclohexanol (CAS: 589-91-3)

  • Key Differences :
    • Lacks the sulfonyl and aryl substituents, resulting in lower molecular weight (114.18 g/mol) and simpler structure.
    • Physical properties: Density (0.914 g/cm³) and boiling point (~174°C) are significantly lower than the target compound’s predicted values due to reduced polarity and molecular mass .
Functional Group Comparisons: Alcohol vs. Ketone
Property 2-[(4-Methylphenyl)sulfonyl]cyclohexanol 2-(4-Methoxyphenylsulfinyl)cyclohexanone
Core Functional Group Cyclohexanol (alcohol) Cyclohexanone (ketone)
Hydrogen Bonding Strong (O-H donor) Weak (C=O acceptor only)
Acidity (α-H) Moderate (pKa ~16–18) Higher (ketone α-H, pKa ~18–20)
Reactivity Esterification, oxidation to ketone Nucleophilic additions, enolate formation

The hydroxyl group in the target compound enables esterification or etherification, while the ketone in the sulfinyl analog facilitates nucleophilic attacks, as seen in its synthesis via oxidation of thioether precursors .

Physical and Chemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
This compound 254.35 ~300 (estimated) ~1.2 (estimated) Low in water
4-Methylcyclohexanol 114.18 ~174 0.914 Moderate in EtOH
2-Methylcyclohexanone 112.16 164 0.923–0.928 High in acetone

The sulfonyl group and aromatic ring in the target compound increase molecular weight and hydrophobicity compared to simpler analogs.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling represents a versatile route for constructing biaryl sulfones. A patent by describes a method for synthesizing aryl sulfones through the reaction of sulfonic derivatives with arylzinc compounds. While the patent primarily focuses on 2-(4-methylphenyl)benzoic acid esters, the methodology can be adapted for cyclohexanol derivatives.

The process involves two stages. First, a sulfonic derivative of formula II (e.g., alkyl salicylate sulfonate) is prepared by reacting an alkyl salicylate with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base such as triethylamine. This step proceeds at 0–30°C in solvents like toluene or ethyl acetate, yielding the intermediate sulfonate ester .

In the second stage, the sulfonate ester undergoes cross-coupling with an arylzinc compound (III ) using a palladium(0) or nickel(0) catalyst. The reaction occurs in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (60–80°C). The catalytic system, often comprising PdCl₂ with ligands like triphenylphosphine, facilitates the formation of the carbon-sulfur bond .

While this method achieves moderate yields (50–70%), its applicability to cyclohexanol derivatives requires careful optimization. Steric hindrance from the cyclohexyl ring may reduce reaction efficiency, necessitating higher catalyst loadings or prolonged reaction times.

Sulfonation via Nucleophilic Substitution

Direct sulfonation of cyclohexanol derivatives offers a straightforward pathway to 2-[(4-Methylphenyl)sulfonyl]cyclohexanol. A protocol outlined in demonstrates the synthesis of analogous compounds, such as 2-[(4-Ethoxyphenyl)sulfonyl]cyclohexanol, via nucleophilic displacement.

The reaction employs 4-methylbenzenesulfonyl chloride as the sulfonating agent. Cyclohexanol is first activated by conversion to a mesylate or tosylate intermediate using methanesulfonyl chloride or toluenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base. The intermediate is then reacted with sodium sulfinate (Ar-SO₂⁻Na⁺) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours .

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.

  • Temperature : Elevated temperatures (≥80°C) improve reaction rates.

  • Base selection : Triethylamine or pyridine neutralizes HCl byproducts.

This method yields 60–85% of the target sulfone, with regioselectivity favoring the 2-position due to steric and electronic effects .

Oxidation of Sulfide Intermediates

The oxidation of sulfides to sulfones provides a robust alternative. A study in details the synthesis of cyclic β-hydroxy-α-nitrosulfones, highlighting the utility of hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents.

For this compound, the protocol involves:

  • Thioether formation : Reacting cyclohexene oxide with 4-methylthiophenol in the presence of BF₃·Et₂O to yield 2-(4-methylphenylthio)cyclohexanol.

  • Oxidation : Treating the thioether with 30% H₂O₂ in acetic acid at 50°C for 6 hours, resulting in quantitative conversion to the sulfone .

This two-step process achieves an overall yield of 75–90%, with the oxidation step exhibiting high efficiency and minimal side reactions.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Palladium cross-coupling50–70%Pd(0)/Ni(0), 60–80°C, THF/DMFHigh selectivityCostly catalysts, steric hindrance
Nucleophilic substitution60–85%DMSO/DMF, 80–100°CScalable, mild reagentsRequires pre-activation
Sulfide oxidation75–90%H₂O₂/mCPBA, 50°CHigh efficiency, simple setupTwo-step process

The sulfide oxidation route offers the highest yields and operational simplicity, making it preferable for large-scale synthesis. However, the palladium-catalyzed method remains valuable for introducing diverse aryl groups .

Emerging Approaches and Modifications

Recent advancements explore enzymatic sulfonation and flow chemistry to enhance sustainability. For instance, aryl sulfotransferases have been engineered to catalyze the transfer of sulfonate groups to cyclohexanol derivatives under aqueous conditions, though yields remain suboptimal (30–40%) . Flow-based systems, utilizing microreactors to improve heat and mass transfer, show promise in reducing reaction times for palladium-catalyzed couplings by 50% .

Q & A

Q. What are the common synthetic routes for 2-[(4-Methylphenyl)sulfonyl]cyclohexanol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sulfonylation of a cyclohexanol precursor. A general approach includes:

  • Step 1 : Reacting cyclohexanol derivatives (e.g., 2-chlorocyclohexanone) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Step 2 : Reduction or functional group interconversion to yield the final alcohol.
    Optimization strategies:
  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride.
  • Control temperature (0–25°C) to minimize side reactions like over-sulfonation .
  • Purify intermediates via column chromatography or recrystallization to improve reaction efficiency .

Q. How is the structural conformation of this compound characterized experimentally?

Key techniques include:

  • X-ray crystallography : Resolves the cyclohexanol ring conformation (e.g., chair vs. boat) and sulfonyl group orientation. For example, related sulfonylcyclohexanones exhibit distorted chair conformations with puckering parameters q2=0.143A˚,q3=0.499A˚q_2 = 0.143 \, \text{Å}, q_3 = 0.499 \, \text{Å} .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent effects (e.g., diastereotopic protons near the sulfonyl group) .
  • IR spectroscopy : Confirms sulfonyl (S=O stretching at 1150–1300 cm1^{-1}) and hydroxyl (O–H stretching at 3200–3600 cm1^{-1}) groups .

Advanced Research Questions

Q. How does stereochemical control during synthesis impact the biological activity of this compound derivatives?

  • Diastereomer separation : Fractional crystallization (e.g., hexane/ethanol) isolates stereoisomers, as seen in analogous sulfoxides where a 3:1 diastereomeric ratio was resolved into pure forms .
  • Biological relevance : Stereochemistry affects interactions with enzymes like γ-secretase. For example, cis-sulfonyl derivatives show higher binding affinity in Alzheimer’s disease research compared to trans isomers .
  • Methodological note : Use chiral HPLC or enzymatic resolution to achieve enantiopure products for activity studies .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Models transition states for sulfonate ester formation. Key parameters include sulfonyl group charge distribution (δ+\delta^+ on sulfur) and steric hindrance from the 4-methylphenyl group .
  • Molecular docking : Predicts binding modes with biological targets (e.g., enzymes) by analyzing sulfonyl-oxygen hydrogen bonding and hydrophobic interactions with the methylphenyl group .

Q. How do conflicting crystallographic and spectroscopic data on sulfonylcyclohexanol derivatives inform structural refinement?

  • Case example : X-ray data may indicate a planar sulfonyl group, while NMR reveals dynamic ring puckering. Resolve discrepancies by:
    • Performing variable-temperature NMR to assess conformational flexibility .
    • Comparing experimental data with computational models (e.g., molecular dynamics simulations) .
  • Statistical validation : Use R-factors (R1<0.05R_1 < 0.05) and goodness-of-fit (S>0.9S > 0.9) to ensure crystallographic reliability .

Contradictions and Resolutions in Literature

  • Stereochemical assignments : Some studies report conflicting diastereomer ratios (e.g., 3:1 vs. 2:1). Resolution: Standardize oxidation conditions (e.g., SeO2_2/H2_2O2_2 ratios) to ensure reproducibility .
  • Biological activity : While one study suggests γ-secretase inhibition, others note no activity. Likely causes include impurity profiles or assay variability. Mitigation: Use ≥95% pure compounds (HPLC-validated) .

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